molecular formula C6H3BrClFO B1413477 3-Bromo-2-chloro-5-fluorophenol CAS No. 1805479-20-2

3-Bromo-2-chloro-5-fluorophenol

Cat. No.: B1413477
CAS No.: 1805479-20-2
M. Wt: 225.44 g/mol
InChI Key: XWMCXXCEGCNDBM-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluorophenol is a halogenated phenolic compound with the molecular formula C₆H₃BrClFO and a molecular weight of 225.44 g/mol. The substituents are positioned at 2-chloro, 3-bromo, and 5-fluoro on the phenolic ring (hydroxyl group at position 1).

Properties

IUPAC Name

3-bromo-2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCXXCEGCNDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluorophenol typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as ethyl acetate, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, reagent addition, and reaction time is crucial for efficient production .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorophenol involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications
This compound Not available C₆H₃BrClFO 2-Cl, 3-Br, 5-F High acidity (pKa < phenol due to EWGs); used in cross-coupling reactions .
3-Bromo-5-chloro-2-fluorophenol 1804897-55-9 C₆H₃BrClFO 2-F, 3-Br, 5-Cl Similar molecular weight; altered substituent positions reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .
5-Bromo-2-chloro-3-fluorophenol 186590-43-2 C₆H₃BrClFO 2-Cl, 3-F, 5-Br Lower acidity (fluoro at meta position less activating) compared to target compound; used in antimicrobial studies .
5-Bromo-2-chloro-4-fluorophenol 148254-32-4 C₆H₃BrClFO 2-Cl, 4-F, 5-Br Para-fluoro enhances resonance stabilization, increasing thermal stability .
3-Bromo-5-fluorophenol 433939-27-6 C₆H₄BrFO 3-Br, 5-F Simpler structure; higher solubility in polar solvents due to fewer halogens .

Biological Activity

3-Bromo-2-chloro-5-fluorophenol (C₆H₃BrClF) is a halogenated aromatic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

  • Molecular Formula : C₆H₃BrClF
  • Molecular Weight : 207.45 g/mol
  • Physical Appearance : White to light yellow solid
  • Melting Point : 36 °C to 40 °C

The unique arrangement of bromine, chlorine, and fluorine atoms on the phenol ring contributes to its distinct chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

Activity TypeTarget Organisms/CellsMechanism
AntimicrobialEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosaInhibition of bacterial enzyme activity
AnticancerLeukemia cell linesDisruption of cell proliferation pathways

Antimicrobial Activity

This compound has been shown to exhibit antimicrobial properties against several bacterial strains. Studies have demonstrated its effectiveness against common pathogens such as E. coli, S. aureus, and P. aeruginosa. The mechanism of action primarily involves the inhibition of bacterial enzyme activity, which is critical for the survival and proliferation of these microorganisms.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of leukemia cell lines by interfering with cellular pathways essential for cancer cell proliferation. This disruption may occur through various mechanisms, including the induction of apoptosis or cell cycle arrest .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antibacterial activity of various halogenated phenols, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Mechanism Investigation :
    Another study focused on the effects of halogenated phenols on leukemia cell lines. The findings revealed that this compound could induce apoptosis in these cells, highlighting its potential as an anticancer drug candidate .

The mechanism of action for this compound is multifaceted:

  • Enzyme Interaction : The presence of halogen atoms enhances the compound's binding affinity to specific enzymes or receptors within microbial cells or cancerous tissues.
  • Cellular Pathway Disruption : In cancer cells, the compound may disrupt pathways critical for cell division and survival, leading to increased apoptosis rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-chloro-5-fluorophenol
Reactant of Route 2
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